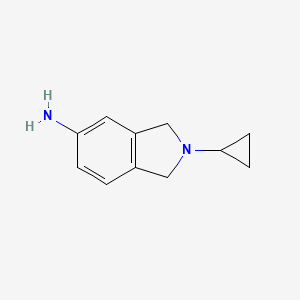

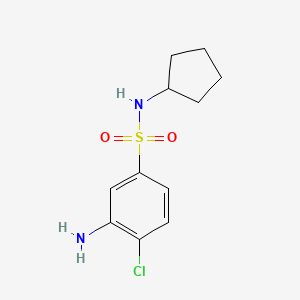

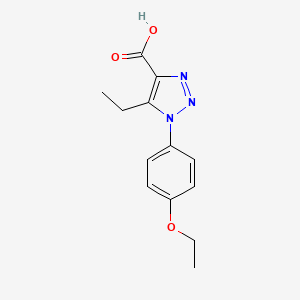

![molecular formula C7H8N4O2S B3073263 6-(羧甲基)-3-甲基-7H-[1,2,4]三唑并[3,4-b][1,3,4]噻二嗪 CAS No. 1017422-44-4](/img/structure/B3073263.png)

6-(羧甲基)-3-甲基-7H-[1,2,4]三唑并[3,4-b][1,3,4]噻二嗪

描述

“6-(Carboxymethyl)-3-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine” is a derivative of [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole . These derivatives have been studied for their potential therapeutic applications against urease-positive microorganisms . They have also been evaluated for their diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors, and antitubercular agents .

Synthesis Analysis

The synthesis of [1,2,4]triazolo[3,4-b][1,3,4]thiadiazine derivatives involves a series of chemical reactions . The process involves the design and synthesis of a rigid [1,2,4]triazolo[3,4-b][1,3,4]thiadiazine scaffold to fix the configuration of the butadiene linker of the A-ring and B-ring .

Molecular Structure Analysis

The molecular structure of [1,2,4]triazolo[3,4-b][1,3,4]thiadiazine derivatives is characterized by a five-membered triazole ring fused with a six-membered thiadiazine ring . The ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of [1,2,4]triazolo[3,4-b][1,3,4]thiadiazine derivatives are complex and involve multiple steps . The reactions involve the use of various reagents and catalysts, and the products are characterized by techniques such as IR, 1H-NMR, and MS .

科学研究应用

合成和生物学评估

1,2,4-三唑并[3,4-b][1,3,4]噻二嗪的衍生物,包括 6-(羧甲基)-3-甲基-7H-[1,2,4]三唑并[3,4-b][1,3,4]噻二嗪,已经合成并进行各种生物学评估。这些化合物已被探索其潜在的抗菌和抗炎活性。例如,羧甲基和羧基衍生物已被评估其抗炎和镇痛活性,以及对不同种类的真菌和细菌的微生物功效 (Mazzone 等,1989)。类似地,1,2,4-三唑并[3,4-b][1,3,4]噻二嗪的新型稠合杂环衍生物已被合成,并显示出有希望的抗菌活性 (Sahu 等,2014)。

抗菌和杀虫活性

1,2,4-三唑并[3,4-b][1,3,4]噻二嗪的各种衍生物的合成导致了具有显着抗菌和杀虫活性的化合物。这些化合物的结构修饰和表征为潜在抗菌剂的开发铺平了道路。例如,含有 6-氯吡啶-3-基甲基部分的三唑并噻二嗪的合成显示出显着的生物活性,为抗菌和杀虫化合物开发提供了新途径 (Holla 等,2006)。

抗真菌和抗肿瘤潜力

对 1,2,4-三唑并[3,4-b][1,3,4]噻二嗪衍生物的进一步研究探索了它们的抗真菌和抗肿瘤潜力。各种药效团的结合导致了具有显着生物活性的化合物的合成,包括抗真菌和抗肿瘤作用。这表明这些衍生物可以作为针对一系列疾病的新型治疗剂开发的基础 (Taha,2008)。

结构和分子研究

1,2,4-三唑并[3,4-b][1,3,4]噻二嗪衍生物的结构和分子研究有助于更深入地了解它们的化学性质和潜在应用。涉及 X 射线衍射和各种光谱方法的研究阐明了这些化合物的分子结构,提供了对它们的化学行为和在各个科学领域的潜在用途的见解 (Mamedov 等,2004)。

作用机制

Target of Action

The primary targets of this compound are PARP-1 and EGFR . PARP-1 (Poly ADP ribose polymerase 1) is a key player in DNA repair, making it a target for cancer therapies . EGFR (Epidermal Growth Factor Receptor) is a protein that helps cells grow and divide. When EGFR is overactive, as in many types of cancer, cells can grow and divide too rapidly .

Mode of Action

The compound interacts with its targets, leading to inhibition of both PARP-1 and EGFR . This dual inhibition disrupts the DNA repair pathways in cancer cells (via PARP-1 inhibition) and slows down cell division (via EGFR inhibition) . The compound’s ability to form specific interactions with different target receptors is due to its hydrogen bond accepting and donating characteristics .

Biochemical Pathways

The compound affects the DNA repair pathways and cell division processes . By inhibiting PARP-1, it disrupts the DNA repair mechanism, leading to accumulation of DNA damage in cancer cells . By inhibiting EGFR, it slows down the rapid cell division that is characteristic of many cancers .

Pharmacokinetics

The pharmacokinetics of this compound have been studied using in silico methods .

Result of Action

The compound exhibits promising cytotoxic activities against certain cancer cells . For instance, it has been found to induce apoptosis in MDA-MB-231 cells (a type of breast cancer cell) by upregulating P53, Bax, caspase-3, caspase-8, and caspase-9 gene levels, while downregulating the Bcl2 level . This leads to cell cycle arrest at the G2/M phase .

未来方向

The [1,2,4]triazolo[3,4-b][1,3,4]thiadiazine scaffold could be considered a suitable pharmacophore to develop potent urease inhibitors . Future research could focus on the rational design and development of new target-oriented 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine-based drugs for the treatment of multifunctional diseases .

属性

IUPAC Name |

2-(3-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4O2S/c1-4-8-9-7-11(4)10-5(3-14-7)2-6(12)13/h2-3H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POMCYTYQBNQPNZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C2N1N=C(CS2)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{3-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl}acetic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

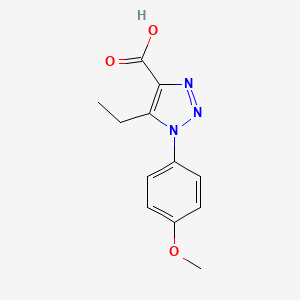

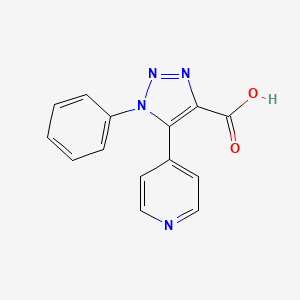

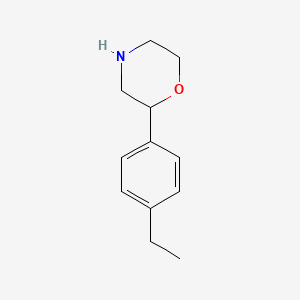

![{3-[4-(3-Methylbenzyl)piperazin-1-yl]propyl}amine](/img/structure/B3073230.png)

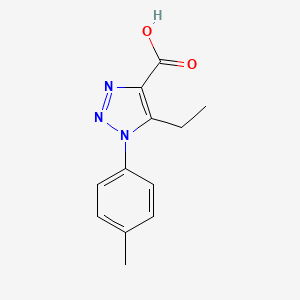

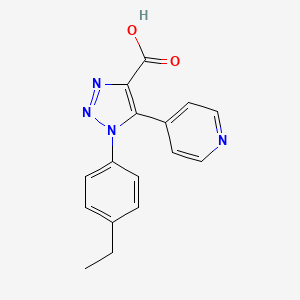

![{3-[4-(2-Methylbenzyl)piperazin-1-yl]propyl}amine](/img/structure/B3073273.png)

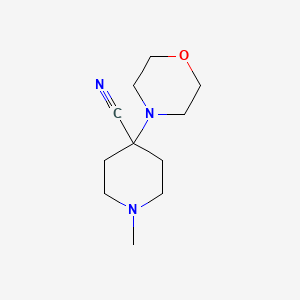

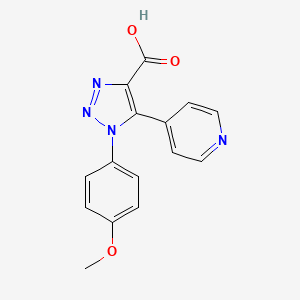

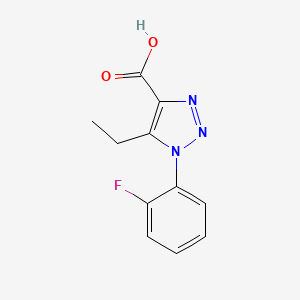

![2-{2-[1-(4-Methoxyphenyl)cyclobutyl]-1,3-thiazol-4-yl}acetic acid](/img/structure/B3073292.png)